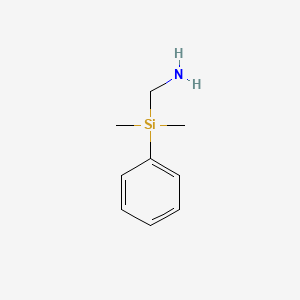

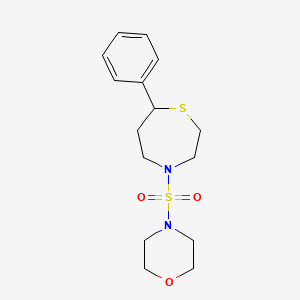

(Aminomethyl)dimethylphenylsilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Aminomethyl)dimethylphenylsilane” is a chemical compound with the CAS Number: 17881-82-2 . It is used in various applications, including as a reference material for pharmaceutical testing .

Synthesis Analysis

The synthesis of “(Aminomethyl)dimethylphenylsilane” involves complex chemical reactions. A detailed study on the preparation of aminomethyl functionalised silanes via an α-lithiated amine provides insights into the synthesis, stability, and crystal structures of these compounds .Chemical Reactions Analysis

The chemical reactions involving silanes have been studied extensively. For instance, a mechanistic study of silane alcoholysis reactions with self-assembled monolayer-functionalized gold nanoparticle catalysts provides insights into the reactions of silanes .Scientific Research Applications

Synthesis of Functionalized Silanes

“(Aminomethyl)dimethylphenylsilane” is used in the preparation of aminomethyl functionalized silanes . This process involves an α-Lithiated amine, which is crucial for the synthesis, stability, and crystal structures of these compounds .

Catalyst in Chemical Reactions

This compound acts as a catalyst in various chemical reactions . As a catalyst, it accelerates the rate of chemical reactions without being consumed in the process, making it a valuable tool in many industrial and laboratory processes .

Enol Ether Synthesis

“(Aminomethyl)dimethylphenylsilane” is a reagent for enol ether synthesis . Enol ethers are important intermediates in organic synthesis, and this compound provides a reliable method for their production .

Precursor in Optical Emission Spectroscopy

This compound is also used as a precursor in Optical Emission Spectroscopy of Plasma Deposition Processes . This technique is used to analyze the light emitted by atoms and ions, which can provide valuable information about the composition and characteristics of materials .

Production of (b-Phenyl-ethyl)-dimethylphenyl-silan

“(Aminomethyl)dimethylphenylsilane” can react with vinylbenzene to produce (b-Phenyl-ethyl)-dimethylphenyl-silan . This reaction showcases the versatility of this compound in creating new chemical entities .

Dehydrogenative Coupling

This compound is involved in the dehydrogenative coupling of dimethylphenylsilane with phenol and homocoupling of dimethylphenylsilane to disiloxane . This reaction is catalyzed by Cu3 (BTC) 2 .

properties

IUPAC Name |

[dimethyl(phenyl)silyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NSi/c1-11(2,8-10)9-6-4-3-5-7-9/h3-7H,8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBRRESFNYKOLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CN)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00903128 |

Source

|

| Record name | NoName_3725 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Aminomethyl)dimethylphenylsilane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2647817.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2647819.png)

![3-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2647820.png)

![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2,4-dichlorobenzoate](/img/structure/B2647826.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide](/img/structure/B2647827.png)

![3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2647830.png)

![(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride](/img/no-structure.png)

![N-[4-(morpholin-4-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2647834.png)

![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B2647839.png)